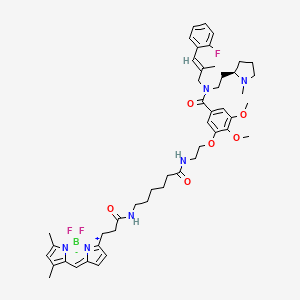
Fluorescent ACKR3 antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This receptor is part of the class A G protein-coupled receptor (GPCR) family and plays a significant role in cancer progression and metastasis . The compound is used as a fluorescent probe to study the distribution and function of ACKR3 in various biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescent ACKR3 antagonist 1 involves multiple steps:
-
Preparation of Ligand Precursors
Step 1: Potassium hydroxide (KOH) in ethanol and water, stirred at room temperature for 24 hours, yielding 90%.
Step 2: Picoline borane complex in methanol and acetic acid, at room temperature for 24 hours, yielding 63%.
Step 3: Triethylamine and tosyl chloride in dichloromethane (DCM), at room temperature for 24 hours, yielding 36-40%.
Step 4: Cesium carbonate in dimethylformamide (DMF), at room temperature for 24 hours, yielding 63-83%.
Step 5: Lithium hydroxide in tetrahydrofuran (THF) and water, at room temperature for 24 hours, yielding 100%.
Step 6: HATU and Hunig’s base in DMF, at room temperature, yielding 72-77%.
Step 7: Trifluoroacetic acid (TFA) in DCM, yielding 100%.
-
Synthesis of Fluorescent Ligands
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Fluorescent ACKR3 antagonist 1 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups with fluorophores.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound to enhance its binding affinity and fluorescent properties.
Common Reagents and Conditions
Substitution Reactions: Cesium carbonate, triethylamine, tosyl chloride, and BODIPY FL-X succinimidyl ester.
Oxidation and Reduction Reactions: Picoline borane complex, lithium hydroxide, and trifluoroacetic acid.
Major Products
The major products formed from these reactions are fluorescent conjugates that specifically bind to ACKR3, allowing for the visualization and study of the receptor in various biological systems .
Applications De Recherche Scientifique
Fluorescent ACKR3 antagonist 1 has several scientific research applications:
Chemistry: Used as a tool to study the binding affinity and specificity of ACKR3 ligands.
Biology: Employed in confocal microscopy studies to visualize the cellular distribution of ACKR3.
Medicine: Investigated for its potential role in cancer research, particularly in understanding the mechanisms of cancer progression and metastasis.
Industry: Utilized in the development of new diagnostic tools and therapeutic agents targeting ACKR3.
Mécanisme D'action
Fluorescent ACKR3 antagonist 1 exerts its effects by specifically binding to the ACKR3 receptor. This binding is detected through a luminescence-based NanoBRET binding assay, which measures the proximity of the fluorescent ligand to an N-terminal NanoLuciferase-tagged receptor (NLuc-ACKR3). The compound’s high affinity for ACKR3 allows for its application in competition binding experiments and confocal microscopy studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
VUF11207: A small molecule agonist for ACKR3.
BY-242: Another ACKR3-selective agonist.
Uniqueness
Fluorescent ACKR3 antagonist 1 is unique due to its fluorescent properties, which enable the visualization of ACKR3 in live cells. This feature distinguishes it from other ACKR3 ligands that do not possess fluorescent capabilities .
Propriétés
Formule moléculaire |
C48H62BF3N6O6 |
|---|---|
Poids moléculaire |
886.8 g/mol |
Nom IUPAC |
3-[2-[6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoylamino]ethoxy]-N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-4,5-dimethoxy-N-[2-[(2R)-1-methylpyrrolidin-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C48H62BF3N6O6/c1-33(27-36-13-9-10-15-41(36)50)32-56(25-21-38-14-12-24-55(38)4)48(61)37-29-43(62-5)47(63-6)44(30-37)64-26-23-54-45(59)16-8-7-11-22-53-46(60)20-19-39-17-18-40-31-42-34(2)28-35(3)57(42)49(51,52)58(39)40/h9-10,13,15,17-18,27-31,38H,7-8,11-12,14,16,19-26,32H2,1-6H3,(H,53,60)(H,54,59)/b33-27+/t38-/m1/s1 |
Clé InChI |
DJBKOIDZLHYYHK-VDYWISOFSA-N |
SMILES isomérique |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CC[C@H]5CCCN5C)C/C(=C/C6=CC=CC=C6F)/C)C)C)(F)F |
SMILES canonique |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CCC5CCCN5C)CC(=CC6=CC=CC=C6F)C)C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)
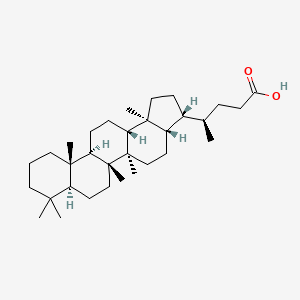
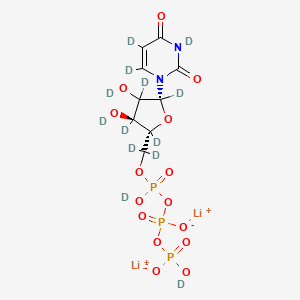
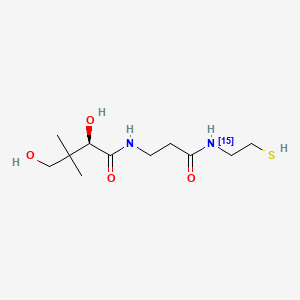
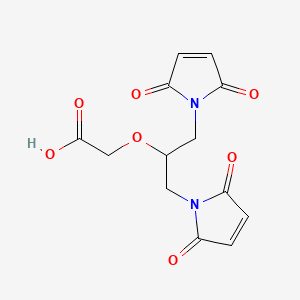
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
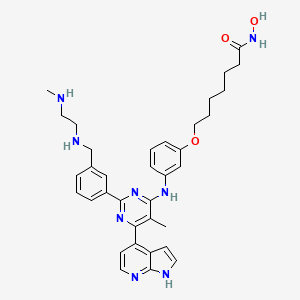
![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)


![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)

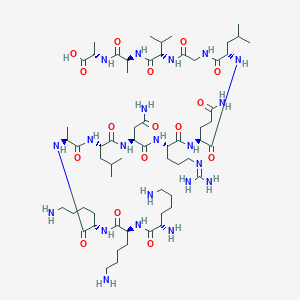
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
